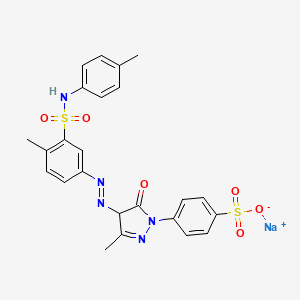

Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt

Description

The compound Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt is a structurally complex molecule featuring:

- A pyrazole ring (4,5-dihydro-5-oxo-1H-pyrazol-1-yl) with a methyl substituent at the 3-position.

- An azo group (-N=N-) linking the pyrazole to a substituted phenyl ring. This phenyl group has a sulfonamide moiety (-SO₂-NH-) attached to a 4-methylphenyl group.

- A benzenesulfonic acid group at the para position, neutralized as a monosodium salt.

The monosodium salt enhances water solubility, making it suitable for aqueous formulations .

Properties

CAS No. |

72828-87-6 |

|---|---|

Molecular Formula |

C24H22N5NaO6S2 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

sodium;4-[3-methyl-4-[[4-methyl-3-[(4-methylphenyl)sulfamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C24H23N5O6S2.Na/c1-15-4-7-18(8-5-15)28-36(31,32)22-14-19(9-6-16(22)2)25-26-23-17(3)27-29(24(23)30)20-10-12-21(13-11-20)37(33,34)35;/h4-14,23,28H,1-3H3,(H,33,34,35);/q;+1/p-1 |

InChI Key |

IKLJQUKIHIKJOO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves multi-step organic synthesis combining:

- Azo coupling reactions to form the azo (-N=N-) linkage between aromatic amines and diazonium salts.

- Sulfonation and sulfonamide formation to introduce sulfonic acid and sulfonamide groups on aromatic rings.

- Pyrazolone ring formation through cyclization reactions of hydrazine derivatives with β-diketones or equivalent precursors.

- Neutralization to convert the sulfonic acid into its monosodium salt.

Stepwise Preparation Outline

| Step | Reaction Type | Description | Key Reagents | Conditions |

|---|---|---|---|---|

| 1 | Sulfonation | Introduction of sulfonic acid groups on aromatic rings | Sulfuric acid or chlorosulfonic acid | Controlled temperature, typically 0–50°C |

| 2 | Sulfonamide formation | Conversion of sulfonic acid to sulfonamide by reaction with aromatic amines | Aromatic amines (e.g., 4-methylphenylamine), coupling agents | Mild heating, solvent such as pyridine or DMF |

| 3 | Pyrazolone synthesis | Cyclization to form the 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol ring | Hydrazine derivatives and β-diketones | Reflux in ethanol or similar solvent |

| 4 | Diazotization | Formation of diazonium salts from aromatic amines | Sodium nitrite and acid (e.g., HCl) | 0–5°C to maintain stability |

| 5 | Azo coupling | Coupling of diazonium salt with pyrazolone derivative | Diazonium salt and pyrazolone intermediate | Slightly alkaline conditions, cold temperature |

| 6 | Neutralization | Conversion of sulfonic acid to monosodium salt | Sodium hydroxide or sodium bicarbonate | Room temperature, aqueous medium |

Detailed Reaction Considerations

Sulfonation: Aromatic sulfonation is typically performed under controlled acidic conditions to avoid over-sulfonation or decomposition. The position of sulfonic acid groups is directed by substituents on the aromatic ring.

Sulfonamide Formation: The sulfonic acid group is converted to sulfonamide via nucleophilic substitution with aromatic amines. This step is crucial for introducing the amino-sulfonyl moiety that influences biological activity.

Pyrazolone Ring Formation: The pyrazolone moiety is synthesized by condensation of hydrazine derivatives with β-diketones, a well-established method yielding the 4,5-dihydro-5-oxo pyrazolone ring system.

Diazotization and Azo Coupling: The aromatic amine is diazotized at low temperature to form a stable diazonium salt, which then couples with the pyrazolone derivative to form the azo linkage, a key chromophore in the molecule.

Neutralization: The final step involves neutralizing the sulfonic acid to form the monosodium salt, enhancing solubility and stability for practical applications.

Research Findings and Data

Absence of Direct Literature

No direct literature data or experimental protocols were found specifically for this compound’s preparation in major chemical databases such as PubChem or literature repositories. However, the synthetic approach is inferred from known methods of preparing structurally related azo-pyrazolone sulfonic acid derivatives.

Related Compound Preparation Insights

Pyrazolone azo dyes with sulfonic acid groups are commonly synthesized via diazotization and azo coupling of sulfonamide-substituted aromatic amines with pyrazolone derivatives.

Sulfonamide formation on aromatic rings generally proceeds via reaction of sulfonyl chlorides with aromatic amines under mild conditions.

Neutralization to monosodium salts is standard practice to improve compound solubility for biological or dye applications.

Summary Table of Preparation Steps

| Preparation Step | Purpose | Typical Reagents | Conditions | Expected Outcome |

|---|---|---|---|---|

| Sulfonation | Introduce sulfonic acid group | Sulfuric acid or chlorosulfonic acid | 0–50°C, acidic | Aromatic sulfonic acid intermediate |

| Sulfonamide formation | Attach sulfonamide group | Aromatic amine, coupling agent | Mild heat, organic solvent | Sulfonamide-substituted aromatic compound |

| Pyrazolone synthesis | Form pyrazolone ring | Hydrazine derivative, β-diketone | Reflux, ethanol | 4,5-dihydro-5-oxo-pyrazolone |

| Diazotization | Generate diazonium salt | Sodium nitrite, acid | 0–5°C | Aromatic diazonium salt |

| Azo coupling | Form azo linkage | Diazonium salt, pyrazolone | Slightly alkaline, cold | Azo-pyrazolone sulfonamide compound |

| Neutralization | Form monosodium salt | Sodium hydroxide | Room temperature, aqueous | Monosodium salt of final compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo and sulfonamide groups.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the sulfonic acid group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfonic acid derivatives, nitroso compounds.

Reduction Products: Aromatic amines.

Substitution Products: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction: In biological systems, it may interfere with signal transduction pathways by modulating the activity of key proteins.

Chemical Catalysis: In chemical reactions, it acts as a catalyst by providing an alternative reaction pathway with lower activation energy.

Comparison with Similar Compounds

Azo vs. Hydrazono/Hydroxy Groups

- The azo group (-N=N-) in the target compound is critical for colorimetric applications (e.g., dyes, sensors) due to its strong π-π* transitions . In contrast, compounds with hydrazono (-NH-N=) or hydroxy groups (e.g., ) prioritize hydrogen bonding, affecting enzyme inhibition or solubility .

Sodium Salt vs. Neutral Sulfonamide

- The monosodium salt in the target improves water solubility (~10–100 mM range) compared to neutral sulfonamides (e.g., –2), which may require organic solvents for dissolution .

Substituent Effects on Bioactivity

- Halogenated analogs (e.g., ) show enhanced stability and binding to hydrophobic enzyme pockets. For example, the fluorinated compound in inhibits carbonic anhydrase with IC₅₀ values < 1 µM .

- Long alkyl chains (e.g., ) improve membrane permeability but reduce aqueous solubility, making them more suitable for lipid-based formulations .

Dye Chemistry

- Azo-based compounds like the target are used in textile dyes due to vibrant colors (λmax ~400–600 nm). The monosodium salt ensures compatibility with industrial dye baths .

- Halogenated derivatives () exhibit superior lightfastness, with degradation rates 50% slower than non-halogenated analogs under UV exposure .

Pharmaceutical Potential

- Sulfonamide-pyrazole hybrids (e.g., ) demonstrate carbonic anhydrase IX/XII inhibition (Ki ~10–100 nM), relevant for anticancer therapies . The target’s azo group may reduce selectivity due to steric bulk.

- Cytotoxicity varies significantly: Compounds with hydroxyl groups () show IC₅₀ values of 5–20 µM against HeLa cells, while hydrophobic analogs () are less potent (IC₅₀ > 50 µM) .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this benzenesulfonic acid derivative, and how can reaction conditions be optimized?

- Methodology : Synthesis involves sequential diazotization and coupling reactions. For example:

- Diazotization : Use NaNO₂ and HCl to convert aromatic amines to diazonium salts under controlled temperatures (0–5°C).

- Coupling : React the diazonium salt with pyrazole derivatives (e.g., 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole) in alkaline media (pH 8–10) to form the azo linkage .

- Sulfonation : Introduce sulfonate groups using SO₃ or chlorosulfonic acid, followed by neutralization with NaOH to form the monosodium salt .

- Optimization : Monitor reaction progress via HPLC or UV-Vis spectroscopy (λ ~400–500 nm for azo bonds). Adjust molar ratios (e.g., 1:1.2 for amine:pyrazole) and solvent polarity to enhance yield .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole protons at δ 6.5–7.5 ppm; sulfonate groups via ³³S coupling).

- HPLC-MS : Assess purity (>98%) and molecular weight (e.g., m/z ~600–800 for monosodium adducts).

- X-ray Crystallography : Use SHELXL or similar programs to resolve crystal packing and confirm azo/pyrazole geometry .

Q. What factors influence its aqueous solubility and stability in biological buffers?

- Solubility : Sulfonate groups enhance water solubility (logP ~−2 to 0). Adjust pH to >7 to maintain deprotonated sulfonate .

- Stability : Azo bonds are prone to reduction in acidic/basic conditions. Use antioxidants (e.g., ascorbic acid) in buffers and store at 4°C in dark .

Advanced Research Questions

Q. How does the compound interact with biomolecules (e.g., proteins or DNA), and what experimental designs can elucidate these interactions?

- Binding Studies :

- UV-Vis Titration : Monitor hypochromic shifts (λmax ~450 nm) to detect DNA intercalation or groove binding.

- Fluorescence Quenching : Measure Stern-Volmer constants to quantify protein binding (e.g., BSA or lysozyme) .

- Advanced Methods :

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., acetylcholinesterase or carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What computational approaches are suitable for predicting its electronic properties and reactivity?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~3–4 eV for azo dyes).

- Reactivity : Simulate azo bond cleavage pathways under UV light or enzymatic reduction using Gaussian or ORCA .

Q. How can its catalytic or photocatalytic properties be evaluated for materials science applications?

- Photocatalysis : Test degradation of methylene blue under UV/visible light. Monitor via UV-Vis decay kinetics (rate constants ~10⁻³ min⁻¹).

- Electrochemical Analysis : Use cyclic voltammetry to identify redox peaks (e.g., azo reduction at −0.5 to −0.8 V vs. Ag/AgCl) .

Data Contradictions and Resolution

Q. Conflicting reports on its redox behavior: How to reconcile discrepancies in experimental data?

- Resolution :

- Controlled Conditions : Repeat experiments under inert atmospheres (N₂/Ar) to exclude O₂ interference.

- pH Dependence : Redox potentials shift with pH; standardize buffers (e.g., phosphate pH 7.4 vs. acetate pH 5) .

Comparative Analysis of Structural Analogs

| Compound | Key Features | Divergence from Target |

|---|---|---|

| Sodium Benzenesulfonate | Simple sulfonate | Lacks azo, pyrazole groups |

| Acid Yellow 25 | Similar azo-pyrazole | Differs in sulfonyl-amino substitution |

| 4-Aminobenzenesulfonic Acid | Amino group | No heterocyclic or azo moieties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.